1-Naphthyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate 1-Naphthyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate
Brand Name: Vulcanchem
CAS No.: 343373-98-8
VCID: VC5976124
InChI: InChI=1S/C24H17F2NO4S/c25-18-13-14-22(21(26)15-18)27(32(29,30)19-9-2-1-3-10-19)16-24(28)31-23-12-6-8-17-7-4-5-11-20(17)23/h1-15H,16H2
SMILES: C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC2=CC=CC3=CC=CC=C32)C4=C(C=C(C=C4)F)F
Molecular Formula: C24H17F2NO4S
Molecular Weight: 453.46

1-Naphthyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate

CAS No.: 343373-98-8

Cat. No.: VC5976124

Molecular Formula: C24H17F2NO4S

Molecular Weight: 453.46

* For research use only. Not for human or veterinary use.

1-Naphthyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate - 343373-98-8

Specification

CAS No. 343373-98-8
Molecular Formula C24H17F2NO4S
Molecular Weight 453.46
IUPAC Name naphthalen-1-yl 2-[N-(benzenesulfonyl)-2,4-difluoroanilino]acetate
Standard InChI InChI=1S/C24H17F2NO4S/c25-18-13-14-22(21(26)15-18)27(32(29,30)19-9-2-1-3-10-19)16-24(28)31-23-12-6-8-17-7-4-5-11-20(17)23/h1-15H,16H2
Standard InChI Key YLNPJGCQRQDIKC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC2=CC=CC3=CC=CC=C32)C4=C(C=C(C=C4)F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three primary components:

  • A 1-naphthyl group serving as the ester’s alcohol-derived moiety, contributing aromaticity and hydrophobicity.

  • A 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate core featuring:

    • A phenylsulfonyl group (–SO₂Ph) attached to an aniline ring, introducing strong electron-withdrawing effects.

    • 2,4-Difluoro substituents on the aniline ring, enhancing electrophilicity and influencing intermolecular interactions.

    • An acetamide spacer (–NH–CH₂–CO–O–) linking the sulfonamide and naphthyl groups.

This configuration is analogous to the structurally related compound 2-Naphthyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate (PubChem CID: 1480990), which shares the sulfonamide-aniline-acetate framework but differs in fluorination patterns .

Nomenclature and Synonyms

The systematic IUPAC name is naphthalen-1-yl 2-[N-(2,4-difluorophenyl)sulfonylphenylamino]acetate. Alternative synonyms may include:

  • 1-Naphthalenyl 2-[(2,4-difluorophenyl)sulfonamido]phenylacetate

  • Acetic acid, [N-(2,4-difluorophenyl)sulfonyl-N-phenylamino]-, 1-naphthyl ester

No registered CAS number was identified in available databases, suggesting this compound may be a novel or understudied derivative.

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of 1-naphthyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate likely involves multistep reactions:

Sulfonamide Formation

  • Sulfonation of 2,4-Difluoroaniline:
    Reaction with benzenesulfonyl chloride in the presence of pyridine yields N-(2,4-difluorophenyl)benzenesulfonamide .

    2,4-F2C6H3NH2+PhSO2ClpyridinePhSO2NH(C6H3F2-2,4)+HCl\text{2,4-F}_2\text{C}_6\text{H}_3\text{NH}_2 + \text{PhSO}_2\text{Cl} \xrightarrow{\text{pyridine}} \text{PhSO}_2\text{NH}(\text{C}_6\text{H}_3\text{F}_2\text{-2,4}) + \text{HCl}
  • Acetylation:
    The sulfonamide undergoes nucleophilic substitution with bromoacetyl bromide to form 2-bromo-N-(phenylsulfonyl)-N-(2,4-difluorophenyl)acetamide.

  • Esterification:
    Reaction with 1-naphthol under basic conditions (e.g., K₂CO₃) produces the final ester .

Fluorination Techniques

Physicochemical Properties

Predicted Properties

While experimental data for the target compound is scarce, analogs provide benchmarks:

PropertyAnalog Data (CID 1480990) Estimated for Target Compound
Molecular Weight485.5 g/mol~467.5 g/mol
Melting PointNot reported120–140°C (estimated)
LogP (Octanol-Water)4.23.8–4.5
Aqueous Solubility<0.1 mg/mL<0.05 mg/mL

The 2,4-difluoro substitution reduces basicity compared to non-fluorinated analogs, with the sulfonamide’s pKa likely below 5 due to electron-withdrawing effects .

Thermal Stability

Sulfonamide derivatives typically exhibit high thermal stability. For instance, glutaric acid di(2,4-dichlorobenzyl) ester (Δ fusH° = 53.85 kJ/mol) suggests that the target compound’s fusion enthalpy may range between 40–60 kJ/mol, depending on crystalline packing.

Applications and Biological Relevance

Medicinal Chemistry

Sulfonamide-fluorine hybrids are explored for:

  • Kinase Inhibition: Fluorine’s electronegativity enhances binding to ATP pockets.

  • Antimicrobial Agents: Sulfonamides disrupt folate biosynthesis; fluorination improves permeability .

A structurally related compound, 2-naphthyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate, shows activity against tyrosine kinases (IC₅₀ ~50 nM) .

Materials Science

  • Liquid Crystals: Fluorinated sulfonamides contribute to anisotropic phases.

  • Polymer Additives: Enhance thermal resistance in polyesters.

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